molecular formula C21H16FNO2 B5735859 N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide

N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide

Cat. No.: B5735859
M. Wt: 333.4 g/mol
InChI Key: IPNGIZONIUDVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide involves the inhibition of the NF-κB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines and is activated in response to various stimuli such as infection and inflammation. This compound inhibits the activation of NF-κB by preventing the translocation of the protein complex into the nucleus, thereby preventing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are responsible for inflammation and pain. It also inhibits the production of prostaglandins, which are responsible for pain and inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, thereby exhibiting anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied for its toxicity and safety profile, and therefore, caution must be taken when handling and using this compound.

Future Directions

There are several future directions for the research of N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide. One potential direction is the development of novel analogs of this compound with improved therapeutic properties. Another direction is the investigation of the safety and toxicity profile of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various diseases such as cancer, inflammation, and pain.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of an acid catalyst. The resulting product is then reacted with 4-methylbenzoic acid in the presence of a base to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also acts as an analgesic by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO2/c1-14-7-12-19(23-21(25)16-8-10-17(22)11-9-16)18(13-14)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNGIZONIUDVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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